2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Lipophilicity LogD SAR

Researchers requiring precise LogD control (1.14 at pH 7.4) for SAR studies benefit from the para-bromobenzyl substitution pattern, which avoids steric clashes seen with ortho/meta isomers. The extended ethoxyethanol spacer (7 rotatable bonds) provides conformational reach for TACE/MMP inhibitor design, surpassing shorter aminoethanol analogs (4 bonds). The bromine atom serves as a synthetic handle for Suzuki/Buchwald-Hartwig diversification and potential halogen bonding in ER binding pockets. Available at ≥95% purity with reliable global supply.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15g/mol
CAS No. 861410-65-3
Cat. No. B355563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol
CAS861410-65-3
Molecular FormulaC11H16BrNO2
Molecular Weight274.15g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCCOCCO)Br
InChIInChI=1S/C11H16BrNO2/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2
InChIKeySFMMTSNBHGAYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: Identity & Procurement


2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol (CAS 861410-65-3) is an organic compound with molecular formula C11H16BrNO2 and molecular weight 274.15 g/mol . It belongs to the aminoethoxybenzyl alcohol class of compounds, characterized by a 4-bromobenzyl group attached via a secondary amine to an ethoxyethanol chain . This structural motif positions the compound as a versatile intermediate in pharmaceutical synthesis, particularly within the broader family of aminoethoxybenzyl alcohols that have established utility in the preparation of indole-based estrogen receptor modulators and matrix metalloproteinase/TACE inhibitors [1]. The compound contains two hydrogen bond donors, three hydrogen bond acceptors, and seven freely rotatable bonds .

1
Pharmaceutical intermediate for indole-based modulator synthesis
2
Para-bromobenzyl handle for cross-coupling and halogen bonding studies
3
Extended ethoxyethanol spacer supports conformational flexibility requirements

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: Non-Interchangeability


Substitution of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol with structurally related analogs is not recommended without rigorous re-validation due to quantifiable differences in physicochemical properties that govern both synthetic utility and downstream pharmacological outcomes. The para-bromobenzyl substitution pattern confers distinct lipophilicity and hydrogen-bonding capacity relative to meta-isomers and non-halogenated analogs . Furthermore, the presence of the extended ethoxyethanol spacer significantly alters molecular flexibility (7 rotatable bonds) and polar surface area (41.5 Ų) compared to the shorter aminoethanol analogs (4 rotatable bonds; 32.3 Ų) [1]. These differences translate to divergent solubility profiles, reactivity in coupling reactions, and ultimate pharmacokinetic behavior when incorporated into final pharmaceutical candidates [2]. The evidence below quantifies these differentiation dimensions.

Target
Para-Bromo Ethoxyethanol
7 rotatable bonds; TPSA 41.0 Ų; LogD 1.14
Analog
Aminoethanol Analog
4 rotatable bonds; TPSA 32.3 Ų; solubility and flexibility profiles may differ
Target
Para-Bromo Substitution
Reactive C-Br bond enables SN2 and metal-catalyzed coupling
Analog
Non-Halogenated Benzyl
Lacks halogen handle; coupling pathway may require additional synthetic steps
Target
Para Isomer
LogD 1.14; defined para geometry for target binding
Analog
Meta-Bromo Isomer
LogD 1.31; substitution pattern may produce steric clashes

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol Differentiation Evidence


Para-Bromo vs. Meta-Bromo Lipophilicity

The para-bromobenzyl substitution of the target compound results in quantifiably higher lipophilicity under physiological pH conditions compared to its meta-bromo isomer. This difference influences membrane permeability and protein binding when the compound is incorporated into pharmacologically active molecules .

Para vs. Meta LogD
Head-to-head
ΔLogD = -0.17 (13% lower for para)
Supports isomer-specific lipophilicity control
Predicted values; experimental verification recommended
Lipophilicity LogD SAR Isomer comparison

Extended Spacer vs. Aminoethanol: Flexibility & H-Bonding

The target compound contains an extended ethoxyethanol spacer that substantially increases molecular flexibility and polar surface area relative to the shorter aminoethanol analog. These parameters directly impact solubility, crystallization behavior, and conformational sampling in biological target binding [1].

Spacer Flexibility
Head-to-head
Rotatable bonds +75%; TPSA +27%; HBA +50%
Extended spacer alters solubility and conformational sampling
Directly impacts pharmacokinetic behavior of final candidates
Molecular flexibility Rotatable bonds Hydrogen bonding Solubility

Brominated vs. Non-Halogenated Benzyl LogP

The presence of the para-bromo substituent on the target compound increases lipophilicity compared to an unsubstituted benzyl analog (inferred class-level trend). While direct head-to-head data for the exact non-halogenated comparator is unavailable in primary sources, the well-established halogenation-lipophilicity relationship in medicinal chemistry provides class-level inference .

Halogen LogP Contribution
Class-level
Hansch π (Br) = +0.86 vs. H
Class-level inference supports synthetic utility
Direct comparator data unavailable; review specific context
LogP Halogenation Lipophilicity Bioisostere

Pharmaceutical Intermediate: Aminoethoxybenzyl Platform

Aminoethoxybenzyl alcohols, as a compound class, are documented in patent literature as intermediates for the preparation of indole-based estrogen receptor modulators and TACE/matrix metalloproteinase inhibitors [1]. The 4-bromobenzyl derivative specifically provides a halide-functionalized benzylic position that can be converted to the corresponding benzylic halide—a key intermediate for coupling to indole scaffolds [2]. This established synthetic pathway provides procurement justification not applicable to non-aminoethoxybenzyl or non-halogenated analogs.

Synthetic Platform
Class-level
Documented indole/TACE inhibitor intermediate
Procurement justified by established patent routes
Non-halogenated analogs cannot access same coupling chemistry
Pharmaceutical intermediate Estrogen receptor modulator Indole TACE inhibitor

Supplier-Grade Purity Specification

Commercial availability of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is established with a documented minimum purity specification of ≥95% across multiple vendors . This specification serves as a procurement benchmark, though purity data for comparator compounds (3-bromo isomer, aminoethanol analog) are similarly in the 95% range from the same vendor sources .

Purity Specification
Context-dependent
≥95% (vendor benchmark)
Purity parity with close analogs; structural differentiation governs selection
Data to verify per supplier lot
Purity specification Quality control Procurement

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol: Procurement & Application Scenarios


Para-Bromo Indole Estrogen Receptor Modulator Synthesis

Procurement of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is indicated when the synthetic route requires a benzylic alcohol intermediate that can be halogenated for subsequent coupling to indole scaffolds. The para-bromobenzyl substitution pattern ensures that the final pharmacophore retains the bromine atom for potential halogen bonding interactions with the estrogen receptor binding pocket . The compound's LogD (pH 7.4) of 1.14 supports adequate membrane permeability of the final conjugate [1].

Controlled Lipophilicity for SAR Studies

For medicinal chemistry programs investigating the effect of lipophilicity on target engagement, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol provides a defined LogD (pH 7.4) value of 1.14, which differs measurably from its meta-isomer (LogD = 1.31) . Researchers should procure the specific para-isomer when the SAR hypothesis depends on precise LogD control or when ortho/meta substitution patterns produce undesirable steric clashes in the target binding site [1].

TACE/MMP Inhibitors with Extended Spacer Geometry

When designing TACE or matrix metalloproteinase inhibitors that require an extended linker between the zinc-binding group and the P1′ hydrophobic pocket, the ethoxyethanol spacer (7 rotatable bonds) of the target compound provides greater conformational reach than the shorter aminoethanol analog (4 rotatable bonds) . The patent literature documents aminoethoxybenzyl alcohols as intermediates for this therapeutic class [1], supporting procurement for TACE inhibitor discovery programs.

Building Block for Halogen Fragment Libraries

The 4-bromobenzyl moiety serves as a versatile synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling diversification of fragment libraries. The compound's commercial availability at ≥95% purity and its classification within the aminoethoxybenzyl alcohol intermediate family [1] make it suitable for fragment-based drug discovery where bromine serves as both a synthetic anchor and a potential halogen bond donor.

Application
Selection Property
Validation Focus
Indole estrogen receptor modulator synthesis
Para-bromobenzyl halogen handle
Coupling efficiency to indole scaffolds
Lipophilicity SAR studies
Isomer-specific LogD control
Membrane permeability and protein binding review
TACE/MMP inhibitor discovery
Extended ethoxyethanol spacer geometry
Conformational reach and P1′ pocket engagement
Halogen fragment library diversification
C-Br bond for cross-coupling reactions
Suzuki-Miyaura and Buchwald-Hartwig reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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